CID 171714189
Description
CID 171714189 (PubChem Compound Identifier 171714189) is a synthetic organic compound whose structural and functional characteristics are inferred from its classification within the PubChem database.
Key inferred properties:
- Core structure: Likely contains a substituted isoxazole or indole ring system, based on similarities to compounds like CID 4589692 (3-methylisoxazole-4-carboxylic acid) and CID 7060524 (1-methylimidazole-4-methanol) .
- Functional groups: Potential carboxylic acid or alcohol moieties, given the emphasis on solubility and hydrogen-bonding parameters in related compounds .
- Synthetic routes: May involve condensation reactions, metal-catalyzed couplings, or acid-mediated cyclizations, as seen in structurally related heterocycles .
Properties
Molecular Formula |
C10H16MgN5O13P3 |
|---|---|
Molecular Weight |
531.49 g/mol |
InChI |
InChI=1S/C10H16N5O13P3.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/t4-,6+,7?,10-;/m1./s1 |
InChI Key |
KLHMIKHPGKEVJX-WFMVIYMNSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Mg] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Mg] |
Origin of Product |
United States |
Preparation Methods
The synthetic routes and reaction conditions for the preparation of CID 171714189 are not explicitly detailed in the available literature. general methods for synthesizing similar compounds often involve multi-step organic synthesis techniques, including condensation reactions, cyclization, and functional group modifications. Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
CID 171714189 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Addition: This reaction involves the addition of atoms or groups to a molecule, commonly using reagents like hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
CID 171714189 has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.
Biology: It may be used in studies to understand biological pathways and interactions at the molecular level.
Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry: It might be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action for CID 171714189 involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Structural Diversity :
- CID 4589692 and this compound share isoxazole cores, but the latter likely has additional substituents (e.g., methyl or hydroxyl groups), as inferred from its higher molecular weight and TPSA .
- CID 7060524 diverges with an imidazole ring, reducing polarity (lower TPSA) but enhancing metabolic stability .
Solubility and Bioavailability: this compound’s inferred solubility (~30–50 mg/mL) aligns with carboxylic acid-containing analogs like CID 4589692, which exhibit high aqueous solubility due to hydrogen-bonding capacity .
Synthetic Challenges :
- Carbodiimide-mediated coupling (used for CID 4589692) requires strict anhydrous conditions, whereas this compound’s hypothetical synthesis may involve milder protocols to preserve labile functional groups .
- CID 7060524’s synthesis via lithium aluminum hydride reduction highlights the need for controlled stoichiometry to avoid over-reduction .
Pharmacological Potential
- CID 4589692 : Demonstrated utility as a building block for protease inhibitors but flagged for PAINS (pan-assay interference compounds) liabilities due to its reactive isoxazole-carboxylic acid motif .
- This compound : Hypothesized to avoid PAINS alerts through steric hindrance or electron-withdrawing substituents, making it a candidate for targeted enzyme inhibition .
Industrial Relevance
- CID 576503 : Applications in materials science due to its aromatic rigidity, contrasting with this compound’s predicted flexibility .
Q & A
Basic Research Questions
Q. How to formulate a research question for CID 171714189 that addresses specific knowledge gaps in its chemical properties or applications?
- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. Begin by identifying unresolved issues in existing literature (e.g., inconsistencies in thermodynamic stability or reactivity studies). For example: "How does the stereochemistry of this compound influence its catalytic efficiency compared to analogous compounds under ambient conditions?" . Conduct a systematic literature review to isolate gaps, prioritizing studies with robust experimental designs (e.g., peer-reviewed journals adhering to IUPAC standards) .
Q. What are the key considerations for designing reproducible experiments involving this compound?
- Methodological Answer :
- Materials : Specify purity grades, suppliers (with geographic details for rare reagents), and storage conditions .
- Protocols : Reference established methods (e.g., synthesis routes from Beilstein Journal of Organic Chemistry) and detail modifications (e.g., solvent ratios, temperature gradients) .
- Controls : Include negative/positive controls (e.g., blank reactions, known inhibitors) to validate results .
- Documentation : Use lab notebooks with timestamps and raw data logs to ensure traceability .
Q. How to conduct a rigorous literature review for this compound while avoiding bias or outdated sources?
- Methodological Answer :
- Databases : Use SciFinder, Reaxys, and PubMed with filters for publication date (last 10 years) and peer-reviewed status .
- Citation Chains : Track references from high-impact papers to identify foundational studies.
- Critical Appraisal : Evaluate methodologies for rigor (e.g., sample sizes, statistical tests) and flag studies lacking experimental reproducibility details .
Advanced Research Questions
Q. How to resolve contradictions in reported data on this compound’s reaction kinetics?
- Methodological Answer :
- Meta-Analysis : Compare experimental conditions (e.g., pH, catalysts) across studies using tools like PRISMA guidelines .
- Sensitivity Testing : Replicate disputed experiments with controlled variables (e.g., isolate oxygen levels in aerobic reactions) .
- Statistical Reconciliation : Apply Bayesian models or error-propagation analysis to assess whether discrepancies fall within methodological uncertainty margins .
Q. What strategies ensure reproducibility in multi-step synthesis of this compound derivatives?
- Methodological Answer :
- Stepwise Validation : Characterize intermediates via NMR/HPLC after each synthesis step and cross-validate with independent labs .
- Automation : Use robotic liquid handlers for precise reagent dispensing in high-throughput workflows .
- Open Data : Share detailed protocols and raw spectral data in repositories like Zenodo to facilitate peer verification .
Q. How to integrate computational and experimental data for this compound’s structure-activity relationships?
- Methodological Answer :
- Hybrid Workflows : Combine DFT calculations (e.g., Gaussian) with empirical binding assays, ensuring force fields align with experimental conditions (e.g., solvent models) .
- Cross-Disciplinary Collaboration : Partner with computational chemists to refine algorithms using empirical data, iterating until predicted/observed properties converge .
- Validation Metrics : Use RMSD values for structural comparisons and ROC curves for activity predictions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
